4-(quinoxalin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Description
4-(Quinoxalin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a carboxamide group at position 1, a quinoxaline-2-yloxy moiety at position 4, and a 3-(trifluoromethyl)phenyl group attached to the carboxamide nitrogen. The quinoxaline ring, a bicyclic aromatic system with two nitrogen atoms, contributes to π-π stacking interactions in biological targets, while the trifluoromethyl group enhances lipophilicity and metabolic stability—a common strategy in medicinal chemistry to improve pharmacokinetics.
Quinoxaline derivatives are well-documented for their role in targeting ATP-binding pockets in kinases, and the trifluoromethylphenyl group may improve target selectivity due to its steric and electronic effects.
Properties
IUPAC Name |
4-quinoxalin-2-yloxy-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O2/c22-21(23,24)14-4-3-5-15(12-14)26-20(29)28-10-8-16(9-11-28)30-19-13-25-17-6-1-2-7-18(17)27-19/h1-7,12-13,16H,8-11H2,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYNAZDYJDSFJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(quinoxalin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the quinoxaline moiety. One efficient approach involves the one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is notable for its good functional group tolerance, being transition metal and external oxidant-free, and easy operation.
Industrial Production Methods
For industrial production, the synthesis can be scaled up using a three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines, catalyzed by a heterogeneous activated carbon fiber-supported palladium catalyst . This method offers high efficiency and the catalyst can be recycled multiple times with good stability.
Chemical Reactions Analysis
Types of Reactions
4-(quinoxalin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline moiety, leading to different structural analogs.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving radical intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetimidoyl chlorides, amines, and thiols. Conditions often involve the use of palladium catalysts, mild temperatures, and controlled atmospheres to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemical Synthesis and Research
Building Block for Organic Synthesis
This compound serves as a crucial building block in the synthesis of complex organic molecules. Its quinoxaline moiety is particularly valuable for developing derivatives with enhanced biological activities. The synthesis often involves multi-step reactions, including oxidation, reduction, and substitution processes, which allow for the creation of various functionalized derivatives suitable for further applications in medicinal chemistry and materials science.
Reactions and Mechanisms
The compound can undergo several types of chemical reactions:
- Oxidation: Leading to the formation of quinoxaline derivatives.
- Reduction: Modifying the quinoxaline structure to yield different analogs.
- Substitution: The trifluoromethyl group facilitates substitution reactions, which can enhance the compound's lipophilicity and biological activity.
Biological Applications
Anticancer Properties
Research has indicated that 4-(quinoxalin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide exhibits promising anticancer properties. Studies show that it can selectively target cancer cells, demonstrating significant antiproliferative activity against various cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The compound's mechanism involves interaction with specific molecular targets, potentially inhibiting key enzymes involved in cancer cell proliferation .
Antimicrobial Activity
In addition to its anticancer potential, this compound has been investigated for its antimicrobial properties. The quinoxaline moiety is known to exhibit activity against a range of pathogens, making it a candidate for developing new antimicrobial agents .
Medicinal Chemistry
Drug Development
The compound is being explored for its potential use in drug development. Its ability to interact with specific molecular pathways makes it a candidate for targeting diseases associated with aberrant signaling mechanisms. For instance, modifications to the structure could lead to compounds that inhibit critical processes in cancer progression or microbial resistance .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is vital for optimizing its efficacy. Research indicates that variations in substituents on the quinoxaline ring can significantly affect biological activity. This insight allows chemists to design more potent derivatives tailored for specific therapeutic applications .
Industrial Applications
Advanced Materials Development
In industry, this compound is utilized in developing advanced materials. Its unique chemical properties make it suitable for applications in coatings, polymers, and agrochemicals. The trifluoromethyl group enhances the material's stability and performance under various conditions.
Mechanism of Action
The mechanism of action of 4-(quinoxalin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with DNA and proteins, potentially inhibiting key enzymes and signaling pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
N-(3-Pyridazinyl)-4-[[3-[[5-(Trifluoromethyl)-2-pyridinyl]oxy]phenyl]methylene]-1-piperidinecarboxamide (PF-4457845)
This compound (empirical formula: C23H20F3N5O2) shares a piperidine-1-carboxamide scaffold with the target molecule but differs in substituents:
- Core Modifications: PF-4457845 incorporates a pyridazinyl group (a diazine ring) instead of quinoxaline and a benzylidene linker.
- Trifluoromethyl Placement : The trifluoromethyl group is attached to a pyridine ring rather than a phenyl group, altering electronic interactions.
- Molecular Weight : PF-4457845 (MW: 475.43 g/mol) is heavier than the target compound (estimated MW: ~453.38 g/mol), likely due to the benzylidene substituent.
Other Piperidine-1-carboxamide Derivatives
Such analogues often exhibit lower binding affinity in kinase assays but improved solubility due to fewer hydrophobic groups.
Pharmacological and Physicochemical Comparisons
Research Findings
- Target Selectivity: The quinoxaline moiety in the target compound may enhance selectivity for kinases with large hydrophobic pockets, whereas PF-4457845’s pyridazinyl group could favor polar interactions.
- Synthetic Complexity : The target compound’s synthesis likely involves fewer steps compared to PF-4457845, which requires a multi-component coupling for the benzylidene group.
Notes
Data Limitations : Direct comparative pharmacological data for the target compound are scarce; inferences are drawn from structural analogs and functional group pharmacology.
Structural Trade-offs: While the quinoxaline group improves binding affinity, it may compromise solubility—a common challenge in quinoxaline-based drug design.
Future Directions : Computational modeling (e.g., molecular docking) could further elucidate target engagement differences between these analogs.
Biological Activity
The compound 4-(quinoxalin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C19H19F3N2O2
- Molecular Weight: 368.36 g/mol
This compound features a quinoxaline moiety, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
Recent studies have indicated that quinoxaline derivatives exhibit significant anticancer properties. The specific compound has been evaluated against various cancer cell lines, demonstrating promising results.
Table 1: Anticancer Activity of Quinoxaline Derivatives
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Quinoxaline A | HCT-116 | 1.9 | |
| Quinoxaline B | MCF-7 | 2.3 | |
| Subject Compound | COLO205 | 0.32 | |
| Subject Compound | H460 | 0.89 |
The subject compound has shown IC50 values of 0.32 µM against COLO205 (colorectal adenocarcinoma) and 0.89 µM against H460 (non-small-cell lung cancer), indicating its potential as an effective anticancer agent.
The mechanism by which this compound exerts its anticancer effects appears to involve interaction with the tubulin receptor , specifically binding to the colchicine site. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The SAR studies conducted on related quinoxaline compounds suggest that modifications to the quinoxaline ring and the piperidine moiety can significantly influence biological activity. For instance, the introduction of electron-withdrawing groups (such as trifluoromethyl) enhances potency against certain cancer cell lines .
Table 2: SAR Insights on Quinoxaline Derivatives
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl group | Increased potency |
| Hydroxyl substitution | Enhanced solubility |
| Alkyl chain length | Optimal at C3-C5 |
Case Studies and Research Findings
In a recent study published in PMC, researchers synthesized a series of quinoxaline derivatives and evaluated their biological activities through both in vitro assays and molecular docking studies. The findings highlighted that structural modifications led to improved pharmacokinetic profiles and reduced toxicity .
Moreover, a study focusing on the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles indicated that these derivatives generally exhibited favorable drug-like properties with minimal cardiotoxicity .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 4-(quinoxalin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide, and how can reaction conditions be optimized?
- Methodology : The synthesis of structurally related piperidine-carboxamide derivatives (e.g., 2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine) involves multi-step reactions in dichloromethane under basic conditions (e.g., NaOH) for deprotonation and nucleophilic substitution . Optimization may include adjusting solvent polarity, temperature, and stoichiometric ratios of intermediates. For example, highlights the use of carbamate intermediates and purification via column chromatography to achieve high yields (~90%) .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection is critical for assessing purity (e.g., 99% purity reported in ) . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to resolve piperidine and quinoxaline moieties, complemented by high-resolution mass spectrometry (HRMS) for molecular ion verification. X-ray crystallography may resolve stereochemistry in crystalline derivatives .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology : Safety codes (e.g., H300-H313 for toxicity, P301-P390 for emergency response) mandate the use of fume hoods, nitrile gloves, and eye protection. Storage requires inert atmospheres and temperatures below -20°C to prevent degradation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied to enhance biological efficacy?
- Methodology : Synthesize analogs with variations in the quinoxaline (e.g., halogen substitution) or trifluoromethylphenyl groups. Biological screening (e.g., antimicrobial MIC assays from ) paired with computational docking (e.g., molecular dynamics simulations) identifies critical pharmacophores . For instance, replacing the trifluoromethyl group with cyano or nitro groups in analogs altered antimicrobial activity by 2–4 log units .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodology : Cross-validate assay conditions (e.g., broth microdilution vs. agar diffusion) and standardize inoculum sizes. For example, reports MICs of 0.15–5.57 µM against Staphylococcus aureus, but discrepancies may arise from bacterial strain variability. Meta-analysis using standardized CLSI guidelines and minimum bactericidal concentration (MBC) ratios can clarify true efficacy .
Q. Which computational methods predict binding interactions with biological targets?
- Methodology : Molecular docking (AutoDock Vina) and density functional theory (DFT) calculations model interactions with enzymes like DNA gyrase or cytochrome P450. highlights the use of Schrödinger Suite for predicting binding affinities of pyridinyl-methylphenyl benzamide derivatives to kinase targets .
Q. How can metabolic stability and pharmacokinetic properties be evaluated preclinically?
- Methodology : In vitro assays using human liver microsomes (HLMs) assess phase I metabolism (CYP450 enzymes). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies plasma half-life (t½) and bioavailability in rodent models. notes that piperazine-thioamide derivatives exhibit improved metabolic stability via N-methylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
